molecular formula C10H14N4O B8439214 N-(4-pyridazinyl)-N'-cyclopentylurea CAS No. 115136-32-8

N-(4-pyridazinyl)-N'-cyclopentylurea

Cat. No.: B8439214
CAS No.: 115136-32-8
M. Wt: 206.24 g/mol
InChI Key: ZYGDXBVNKPCWDK-UHFFFAOYSA-N
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Description

N-(4-pyridazinyl)-N'-cyclopentylurea is a synthetic urea derivative designed for pharmaceutical and biochemical research. Urea-based compounds are of significant interest in medicinal chemistry due to their ability to serve as key functional groups in small molecules, enabling critical drug-target interactions through a network of hydrogen bonds . The conformational preference of N-alkyl-N'-aryl ureas, such as this compound, is a critical factor in rational drug design, as the specific arrangement can influence both the potency and selectivity of a potential therapeutic agent . Recent computational and structural studies on analogous N'-cyclopentyl ureas have revealed that this class of compound can adopt multiple conformations, which can be leveraged to fine-tune biological activity . The 4-pyridazinyl moiety can function as a versatile heteroaromatic scaffold, potentially contributing to binding affinity with various biological targets. Researchers can utilize this compound as a chemical building block or as a reference standard in projects aimed at developing novel therapeutics, particularly in inflammation and immunology, where cyclopentane-urea-based structures have shown agonist activity towards the Formyl Peptide Receptor 2 (FPR2), a target involved in the active resolution of inflammation . Furthermore, substituted aryl ureas and carbamates are frequently investigated for their cytoprotective and anti-proliferative properties in various disease models, highlighting the broad utility of this chemical class . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

115136-32-8

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

1-cyclopentyl-3-pyridazin-4-ylurea

InChI

InChI=1S/C10H14N4O/c15-10(13-8-3-1-2-4-8)14-9-5-6-11-12-7-9/h5-8H,1-4H2,(H2,11,13,14,15)

InChI Key

ZYGDXBVNKPCWDK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)NC2=CN=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Pyridazinyl vs. Pyridinyl : The 4-pyridazinyl group in the target compound differs from the 2-chloro-4-pyridinyl group in forchlorfenuron, which may alter electronic properties and target binding .
  • Cyclopentyl vs.
  • Pharmacophore Design : GSK2126458 incorporates a 4-pyridazinyl moiety but as part of a sulfonamide-linked scaffold, highlighting divergent structural strategies for kinase inhibition .

Physicochemical Properties

While direct data for this compound are unavailable, its analogs suggest:

  • Molecular Weight : ~250–300 g/mol (based on cyclopentylurea derivatives) .
  • logP : Estimated ~2.5–3.5 (comparable to forchlorfenuron, logP = 2.8) .
  • Solubility : Likely moderate due to the polar urea core and hydrophobic cyclopentyl group .

Preparation Methods

Carbamate Intermediate Pathway

The primary synthetic route to this compound involves the formation of a phenyl N-(4-pyridazinyl)carbamate intermediate, followed by nucleophilic substitution with cyclopentylamine. This method, detailed in Example 2 of US Patent 4,728,355, proceeds via sequential steps:

  • Synthesis of Phenyl N-(4-Pyridazinyl)carbamate :
    A suspension of 4-aminopyridazine in tetrahydrofuran (THF) is treated with triethylamine and phenyl chloroformate at 0°C, followed by warming to ambient temperature. The reaction mixture is concentrated and purified via silica gel chromatography, yielding the carbamate intermediate in 60–70% yield.

  • Reaction with Cyclopentylamine :
    The carbamate intermediate is refluxed with cyclopentylamine in THF for 18 hours. Work-up includes filtration, solvent removal, and column chromatography to isolate the final urea derivative. This step achieves a combined yield of 35–45% after multiple repetitions.

Alternative Isocyanate Route

An alternative one-pot method involves direct reaction of 4-aminopyridazine with cyclopentyl isocyanate in dimethylformamide (DMF) catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). However, this route is less favored due to lower yields (20–25%) and challenges in isolating cyclopentyl isocyanate.

Detailed Procedure and Optimization

Stepwise Synthesis from 4-Aminopyridazine

Starting Material Preparation :
4-Aminopyridazine is synthesized via hydrogenation of 3,4,5-trichloropyridazine in ethanol under a palladium-on-carbon catalyst. The aminopyridazine is isolated by trituration with ethyl acetate and dried under reduced pressure.

Critical Reaction Parameters :

  • Solvent Selection : THF outperforms DMF or chloroform in carbamate formation, minimizing side products.

  • Temperature Control : Maintaining 0°C during phenyl chloroformate addition prevents exothermic decomposition.

  • Stoichiometry : A 1:1 molar ratio of carbamate to cyclopentylamine ensures complete substitution without overalkylation.

Work-up and Purification :

  • Filtration : Removes ammonium chloride byproducts after hydrogenation.

  • Column Chromatography : Silica gel eluted with 10% methanol/methylene chloride separates the urea product from unreacted starting materials.

Characterization and Analytical Validation

Physicochemical Properties

  • Melting Point : 192°–195°C (decomposition observed).

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d6): δ 8.45 (s, 1H, pyridazine H3), 7.90 (d, 1H, pyridazine H5), 6.20 (br s, 2H, NH2), 3.95 (m, 1H, cyclopentyl CH), 1.80–1.50 (m, 8H, cyclopentyl CH2).

    • ¹³C NMR : Confirms urea carbonyl at 158 ppm and pyridazine ring carbons between 145–125 ppm.

Yield Optimization Strategies

ParameterOptimal ConditionYield Impact
Reaction Time (Step B)18 hoursMaximizes substitution
Cyclopentylamine Excess1.1 equivalentsPrevents residual carbamate
Purification MethodColumn chromatographyReduces impurities to <2%

Comparative Analysis of Synthetic Methods

Carbamate vs. Isocyanate Routes

MetricCarbamate PathwayIsocyanate Pathway
Overall Yield35–45%20–25%
Purity (HPLC)>98%85–90%
ScalabilityIndustrialLaboratory-scale

The carbamate method’s superior yield and purity stem from stabilized intermediate formation and controlled amine reactivity. Side reactions, such as N-alkylation of the pyridazine ring, are mitigated through low-temperature carbamate synthesis.

Industrial Applications and Process Considerations

Scalability Challenges

  • Catalyst Recovery : Palladium-on-carbon from the hydrogenation step is filtered and reused, reducing costs.

  • Solvent Recycling : THF recovery via distillation achieves 80% reuse efficiency.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(4-pyridazinyl)-N'-cyclopentylurea, and how can purity be optimized?

  • Methodological Answer :

  • Step 1 : Start with functionalized pyridazine derivatives (e.g., 4-aminopyridazine) and cyclopentyl isocyanate. React under anhydrous conditions using a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 12–24 hours .
  • Step 2 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
  • Purity Optimization : Recrystallize from ethanol/water mixtures to achieve >95% purity, confirmed by NMR and LC-MS .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify hydrogen and carbon environments, focusing on urea NH peaks (δ 8.5–9.5 ppm) and cyclopentyl protons (δ 1.5–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in slow-evaporating DMSO/water solutions .

Q. How does the cyclopentyl group influence the compound’s stability under varying pH and temperature?

  • Methodological Answer :

  • pH Stability Testing : Dissolve the compound in buffers (pH 1–12) and monitor degradation via UV-Vis spectroscopy at 24-hour intervals. Cyclopentyl’s hydrophobicity enhances stability in neutral-to-alkaline conditions (pH 7–10) .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperature (>200°C typical for urea derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pyridazinyl-cyclopentylurea scaffold?

  • Methodological Answer :

  • Variation of Substituents : Synthesize analogs with substituted pyridazinyl groups (e.g., chloro, nitro) or alternative cycloalkyl ureas (e.g., cyclohexyl, cyclooctyl) to assess steric/electronic effects .
  • Bioactivity Assays : Test analogs in enzyme inhibition assays (e.g., kinases) or cellular models, correlating activity with logP and polar surface area (PSA) calculated via computational tools .

Q. How should researchers resolve contradictions in bioactivity data across different experimental models?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC50_{50} measurements) .
  • Control Experiments : Test for off-target effects using knockout cell lines or competitive inhibitors. Replicate studies in independent labs to rule out protocol-specific artifacts .

Q. What strategies are effective for studying interactions between this compound and biological targets (e.g., proteins)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on a sensor chip to measure real-time binding kinetics (konk_{on}, koffk_{off}) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpy-driven vs. entropy-driven interactions .

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